N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
In methanol, λₘₐₐₓ occurs at 276 nm (π→π* transition of quinazoline) and 320 nm (n→π* of benzodioxole). Molar absorptivity (ε) exceeds 10⁴ L·mol⁻¹·cm⁻¹, indicating strong conjugation.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 325.12 [M+H]⁺, with fragmentation pathways yielding:
- m/z 297.09 (loss of CO)
- m/z 269.07 (loss of CH₃O).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-21-14-6-11-12(7-15(14)22-2)18-8-19-17(11)20-10-3-4-13-16(5-10)24-9-23-13/h3-8H,9H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOORSCJFAIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325483 | |
| Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-14-4 | |
| Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinazolinamine Core Synthesis: The quinazolinamine core can be synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the quinazolinamine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing advanced purification methods like chromatography and recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinamine moiety undergoes oxidation to form quinazolinone derivatives. Key reagents and conditions include:
Mechanistic Insight :
-
Oxidation with DDQ proceeds via hydride abstraction, forming aromatic quinazolinones .
-
Potassium permanganate-mediated oxidation typically cleaves the C=N bond under harsh conditions, but selective oxidation at the 4-position is achievable in controlled setups .
Reduction Reactions
The compound can be reduced at specific functional groups:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 25°C | Tetrahydroquinazoline derivatives | |
| Lithium aluminum hydride | Anhydrous tetrahydrofuran (THF) | Secondary amine intermediates |
Key Observations :
-
Catalytic hydrogenation selectively reduces the quinazoline ring without affecting the benzodioxole group .
-
LiAlH4 targets the C=N bond, yielding amine derivatives under inert conditions .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the quinazoline core:
Electrophilic Substitution
| Reagent | Position | Product | Source |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-5 or C-8 | Brominated quinazoline derivatives | |
| Nitration (HNO₃/TFA) | C-6 or C-7 | Nitro-substituted quinazolines |
Nucleophilic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Primary amines | Reflux in acetic acid | 4-Aminoquinazoline analogs | |
| Thiols (e.g., benzylthiol) | THF, base (K₂CO₃) | Thioether-functionalized derivatives |
Notable Example :
-
Reaction with 4-ethoxyaniline under acidic conditions yields N-(4-ethoxyphenyl)-6,7-dimethoxy-4-quinazolinamine , a precursor for kinase inhibitors .
Cycloaddition and Ring-Opening Reactions
The compound participates in cycloaddition reactions to form fused heterocycles:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| [4+2] Cycloaddition | High-pressure, glyme solvent | Indoloquinazoline derivatives | |
| Ring-opening with cyanamides | Methylene chloride, 40°C | Piperazine-linked quinazolines |
Mechanistic Pathway :
-
The electron-deficient quinazoline ring acts as a dienophile in Diels-Alder reactions, forming bicyclic structures .
Comparative Reactivity Table
| Reaction | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Oxidation | DDQ, CHCl₃ | Quinazolinones | Bioactive intermediate synthesis |
| Reduction | H₂/Pd-C, ethanol | Tetrahydroquinazolines | Hydrogenated drug analogs |
| Electrophilic Br | NBS, DMF | 5-Bromo-6,7-dimethoxyquinazolinamine | Halogenated probes for SAR studies |
| Nucleophilic Amine | Aniline, HOAc, reflux | 4-(Arylamino)quinazolines | Kinase inhibitor development |
Scientific Research Applications
Antimicrobial Activity
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine has been evaluated for its antimicrobial properties against various pathogens.
Case Study: Antibacterial Screening
A study conducted on several quinazolinamine derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating potential as future therapeutic agents against tuberculosis .
| Compound | Pathogen | MIC (µg/ml) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. A notable study reported a significant reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) suggests it may help in managing conditions like depression associated with neurodegeneration.
Case Study: MAO Inhibition
Research indicates that derivatives of quinazolinamine exhibit selective inhibition of MAO-B, which is crucial for the treatment of neurodegenerative disorders such as Parkinson's disease. In vitro studies have shown promising results regarding their efficacy .
| Compound | MAO-B Inhibition (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline derivatives are a diverse class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.
Table 1: Structural Comparison of Selected Quinazolinamine Derivatives
Key Observations:
Synthetic Accessibility :
- Methoxy-substituted quinazolines (e.g., the target compound) are generally synthesized via nucleophilic substitution of chloroquinazolines, while halogenated analogs require palladium-catalyzed cross-coupling reactions, increasing synthetic complexity .
Research Findings and Limitations
- Safety Data : The compound’s classification as a skin/eye irritant and respiratory toxicant contrasts with analogs lacking methoxy groups, which may have milder safety profiles .
- Gaps in Knowledge: Direct comparative studies on potency, selectivity (e.g., kinase inhibition), or pharmacokinetics are absent in the provided sources. Further research is needed to validate hypothesized structure-activity relationships.
Biological Activity
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine, a compound with a complex organic structure, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinazolinamine core and a benzodioxole moiety. Its chemical formula is , and it has a CAS number of 477855-14-4. The structural features contribute to its biological activity, particularly against various cancer cell lines.
Targeting Kinases
Research indicates that compounds with similar structural motifs have shown significant activity against Src family kinases (SFKs), which are implicated in cancer progression. For instance, related compounds have demonstrated high selectivity for c-Src and Abl kinases at low nanomolar concentrations, leading to inhibition of tumor growth in preclinical models . It is hypothesized that this compound may exert similar effects by interfering with kinase signaling pathways.
Induction of Apoptosis
The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. Related studies have shown that similar quinazolinamine derivatives can lead to cell cycle arrest at the S phase and promote apoptotic pathways. This suggests that this compound could be effective in targeting rapidly dividing cancer cells.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These results indicate a promising cytotoxic profile against multiple cancer types.
In Vivo Studies
Preliminary in vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor sizes and improve survival rates. For instance, one study reported a substantial reduction in tumor growth in c-Src-transfected models when treated with related quinazolinamines .
Case Studies
Recent investigations into benzodioxole derivatives highlighted their potential as antidiabetic agents. One study focused on the impact of a benzodioxole derivative on α-amylase inhibition. The compound demonstrated an IC50 value of 0.68 µM against α-amylase while showing negligible cytotoxicity towards normal cell lines (IC50 > 150 µM) . This dual functionality—anticancer and antidiabetic—positions this compound as a versatile therapeutic candidate.
Q & A
Q. How can the crystal structure of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine be determined experimentally?
Answer: Crystallographic analysis involves single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL (for small-molecule refinement) and visualization tools such as ORTEP-3 or WinGX for anisotropic displacement ellipsoid modeling . Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods (via SHELXS or SHELXD ) for phase determination.
- Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen atom placement and thermal parameter adjustments.
- Validation : Analyze molecular geometry (e.g., bond angles, torsion angles) using PLATON or Mercury to ensure structural integrity.
Q. What safety protocols are critical for handling this compound in the laboratory?
Answer: The compound is classified as a Category 2 skin/eye irritant and may cause respiratory irritation. Essential protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if ventilation is insufficient .
- Storage : Keep in a tightly sealed container in a cool, dry, and ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via approved hazardous waste channels .
- First aid : Flush eyes/skin with water for ≥15 minutes; seek medical attention if irritation persists .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (reported as ≥95% in commercial samples) .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy groups at C6/C7, benzodioxole protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (325.32 g/mol) via ESI-MS in positive ion mode.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., EGFR inhibition vs. null effects)?
Answer: Discrepancies may arise from variations in assay conditions or cell models. Methodological strategies include:
- Dose-response profiling : Perform IC determination across multiple concentrations (e.g., 0.1–100 µM) using kinase inhibition assays (e.g., ADP-Glo™) .
- Structural analogs comparison : Synthesize derivatives (e.g., modifying quinazoline or benzodioxole moieties) to isolate pharmacophore contributions.
- Target validation : Use CRISPR/Cas9-mediated EGFR knockout models to confirm on-target effects .
Q. What strategies optimize crystallization conditions for conformational analysis of this compound?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) and mixtures (e.g., ethanol/water) to promote crystal growth.
- Temperature gradients : Gradual cooling (0.1°C/min) from saturation temperature enhances lattice formation.
- Conformational analysis : Apply Cremer-Pople puckering coordinates to quantify non-planar distortions in the benzodioxole or quinazoline rings .
Q. How can researchers address gaps in toxicological data (e.g., ecotoxicity, chronic exposure effects)?
Answer:
- In vitro models : Use zebrafish embryos (FET assay) for acute aquatic toxicity screening.
- Computational prediction : Apply QSAR tools (e.g., TEST by EPA) to estimate persistence, bioaccumulation, and toxicity.
- Subchronic studies : Conduct 28-day rodent exposure trials, monitoring hematological and histopathological endpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
